Home > Products > Screening Compounds P94577 > 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea - 69921-41-1

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea

Catalog Number: EVT-2674096
CAS Number: 69921-41-1
Molecular Formula: C11H12N2O
Molecular Weight: 188.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is an organic compound classified under the urea derivatives. It features a 3-methylphenyl group and a prop-2-yn-1-yl group attached to the urea moiety, giving it unique chemical properties. The compound is identified by its CAS number 69921-41-1 and has garnered attention for its potential applications in various fields, including chemistry, biology, and materials science .

Source

The compound can be synthesized through several methods, primarily involving reactions with isocyanates and amines. Its structural complexity makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Classification

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea falls under the category of organic compounds and more specifically belongs to the class of ureas, which are characterized by the functional group -NH2CO-. Ureas are widely studied due to their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea can be achieved through various synthetic routes. A common method involves the reaction of 3-methylphenyl isocyanate with propargylamine. This reaction typically occurs under mild conditions in the presence of suitable solvents such as dichloromethane or toluene. Catalysts may be employed to enhance the reaction rate .

Technical Details

The reaction conditions are critical for optimizing yield and purity. Key parameters include:

  • Temperature: Generally maintained at room temperature to moderate heat.
  • Pressure: Atmospheric pressure is usually sufficient for these reactions.
  • Catalyst: The use of Lewis acids or bases can facilitate the reaction.

In industrial settings, large-scale production may utilize batch or continuous flow processes, depending on economic and environmental considerations .

Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea can be depicted as follows:

Molecular Formula C12H13N2O\text{Molecular Formula }C_{12}H_{13}N_{2}O

Data

Key structural data includes:

  • Molecular Weight: Approximately 201.25 g/mol
  • Boiling Point: Not specifically documented but expected to be moderate due to its organic nature.

The compound's structure features a urea backbone with substituents that influence its reactivity and interaction with biological systems .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea can undergo several types of chemical reactions:

  • Oxidation: This can lead to the formation of various oxidized derivatives.
  • Reduction: The compound can be reduced to yield amines or alcohols.
  • Substitution Reactions: Functional groups within the compound can be replaced by other groups, allowing for further derivatization .

Technical Details

These reactions typically require specific reagents and conditions:

  • Oxidizing Agents: Common agents include hydrogen peroxide or transition metal catalysts.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride may be used for reductions.

The versatility in chemical reactivity makes this compound a useful building block in organic synthesis.

Mechanism of Action

Process

The mechanism of action for 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea involves its role as a photosensitizer in chemical reactions, particularly in visible-light-induced oxidative formylation processes. The compound participates in generating reactive oxygen species, which are crucial for various biochemical transformations.

Data

Key aspects of its mechanism include:

  • Target Interaction: The compound interacts with targets through energy transfer mechanisms.
  • Biochemical Pathways: It generates singlet oxygen (1O2^1O_2) and superoxide (O2O_2^{\cdot -}), facilitating oxidative processes that lead to product formation under mild conditions .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea include:

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dichloromethane and toluene but less soluble in water.

These properties are essential for understanding how the compound behaves under different conditions and its potential applications in research and industry .

Applications

Scientific Uses

1-(3-Methylphenyl)-3-(prop-2-yn-1-y)urea has several notable applications:

  • Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties, making it relevant in drug discovery.
  • Medicine: Explored as a pharmaceutical intermediate or active ingredient in therapeutic formulations.

Additionally, it finds utility in developing new materials such as polymers or coatings due to its unique chemical structure .

This comprehensive analysis highlights the significance of 1-(3-Methylphenyl)-3-(prop-2-yn-1-y)urea within scientific research and its potential future applications across various fields.

Introduction to 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea in Contemporary Research

Historical Context and Discovery of Urea-Based Scaffolds in Medicinal Chemistry

The significance of urea derivatives in medicinal chemistry originated with Friedrich Wöhler's seminal 1828 synthesis of urea from ammonium cyanate, marking a foundational moment in organic chemistry [1]. This established urea not merely as a metabolic waste product but as a synthetically accessible scaffold with inherent bioactivity potential. Early therapeutic applications emerged with compounds like Suramin (compound 4), developed by Bayer Laboratories from antitrypanosomal urea derivatives like compound 3, which became a critical treatment for African sleeping sickness caused by Trypanosoma parasites [1]. The antidiabetic drug Glibenclamide (Glyburide, compound 5) further cemented the clinical relevance of ureas, demonstrating their capacity to modulate complex physiological processes like insulin secretion [1].

The exceptional hydrogen-bonding capacity of the urea group underpins its persistent value in drug design. The urea carbonyl oxygen acts as a strong hydrogen bond acceptor, while the NH groups serve as donors. This dual capability allows ureas to form intricate, stable interactions with protein targets, significantly enhancing binding affinity and selectivity. Resonance delocalization across the O=C–N moiety (Figure 2: structures A, B, C) imparts partial double-bond character to the C–N bonds, contributing to conformational rigidity and defined spatial orientation of substituents [1]. This rigidity is crucial for precise target engagement. For example, N,N'-diarylureas predominantly adopt a trans,trans conformation (6a), while N-methylation shifts preference towards cis,cis (8a) conformations, enabling distinct spatial arrangements and π-stacking interactions critical for biological activity modulation [1].

Table 1: Clinically Approved Drugs Featuring the Urea Pharmacophore

Drug NameTherapeutic AreaKey Structural FeaturesPrimary Target/Mechanism
SorafenibOncology (Multiple cancers)Diarylurea with pyridine and trifluoromethylMulti-kinase inhibitor (VEGFR, PDGFR, Raf)
RegorafenibOncology (Colorectal, GIST)Diarylurea (Fluorinated difluoromethyl analog)Multi-kinase inhibitor
CabozantinibOncology (Medullary thyroid)Diarylurea with quinolineInhibitor of MET, VEGFR2, RET
FrentizoleImmunology (RA, SLE)2-(Ureido)benzothiazole (6-methoxyphenyl)Immunosuppressant (mechanism not fully elucidated)
AlpelisibOncology (Breast cancer)Urea-linked aminothiazole with trifluoromethylpyridinePI3Kα inhibitor

Modern drug discovery exploits these properties extensively. Ureas feature prominently in tyrosine kinase inhibitors (e.g., Sorafenib, Regorafenib, Cabozantinib) for oncology, HIV reverse transcriptase inhibitors, antibacterial agents, and central nervous system (CNS) modulators [1] [5]. The physicochemical properties imparted by the urea group—modulating aqueous solubility via hydrogen bonding with water, influencing lipophilicity, and contributing to polar surface area—are critical determinants of drug absorption, distribution, and overall pharmacokinetic profile [1]. For CNS agents, urea derivatives often achieve a balance permitting blood-brain barrier penetration [1].

Significance of Propargyl and Aryl Substituents in Bioactive Molecule Design

The molecular architecture of 1-(3-methylphenyl)-3-(prop-2-yn-1-yl)urea strategically incorporates two pharmacophoric elements with distinct and complementary bioactivity potential: the 3-methylphenyl (aryl) group and the prop-2-yn-1-yl (propargyl) group.

The 3-methylphenyl group (meta-tolyl) provides a hydrophobic aromatic surface crucial for van der Waals contacts and π-interactions (π-π stacking, cation-π, CH-π) within target binding pockets. Meta-substitution offers distinct advantages over ortho or para positions. Compared to para-substituted analogs, meta-substitution often reduces molecular symmetry, potentially enhancing target selectivity and mitigating off-target effects. Ortho-substitution can introduce steric hindrance near the urea NH, potentially disrupting critical hydrogen bonds. Meta-substitution avoids this while maintaining electronic influence on the aromatic ring system. The methyl substituent at the meta position serves multiple purposes:

  • It moderately enhances lipophilicity, potentially aiding membrane permeability.
  • It acts as an electron-donating group, subtly altering the electron density of the aromatic ring and consequently the electron density at the urea N¹ atom, potentially influencing hydrogen bond donor strength [1] [5].
  • It provides a site for future metabolic modification (e.g., hydroxylation to a benzylic alcohol) or serves as a synthetic handle for further derivatization.

The prop-2-yn-1-yl (propargyl) group (–CH₂–C≡CH) attached to the N³ nitrogen is a versatile and synthetically exploitable feature with inherent biological relevance:

  • Click Chemistry Handle: The terminal alkyne (–C≡CH) enables participation in the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This allows efficient conjugation to azide-bearing reporter tags (e.g., fluorophores, biotin) for target identification studies (chemical proteomics) or to other pharmacophores for generating focused libraries [2] [5].
  • Electronic Effects: The propargyl group is a moderately electron-withdrawing substituent due to the sp-hybridized carbon. This can influence the acidity (and thus hydrogen-bond-donating ability) of the adjacent urea N³–H proton, potentially modulating interactions with biological targets [5].
  • Biological Activity Potential: Propargyl groups are found in bioactive molecules and drugs. They can act as mechanism-based inhibitors for certain enzymes (e.g., monoamine oxidases), where the alkyne moiety can be metabolically activated leading to covalent modification of the enzyme active site. While not necessarily implying this specific activity for the parent urea, it highlights the inherent reactivity potential exploitable in drug design [5].
  • Conformational Influence: The –CH₂– linker provides flexibility, allowing the terminal alkyne to adopt orientations suitable for binding or chemical reactions without imposing excessive steric bulk directly on the urea nitrogen.

Table 2: Impact of Substituents on Urea Properties and Interactions

Substituent TypeKey PropertiesRole in Bioactivity & DesignExample in Compound
3-Methylphenyl (Aryl, N¹)Hydrophobic surface, Moderate electron donation (methyl), Meta-substitution avoids steric clash with urea N-HEnables π-interactions (stacking, T-shaped), modulates electron density at urea N¹, contributes to lipophilicity, offers metabolic/synthetic handleCore hydrophobic pharmacophore
Propargyl (Alkynyl, N³)Terminal alkyne (bioorthogonal handle), Moderate electron withdrawal, –CH₂– linker provides flexibilityEnables CuAAC click chemistry for labeling/probing, modulates acidity of urea N³-H, potential for specific enzyme interactionsVersatile chemical biology tool, influences electronic properties
Urea Core (–NH–C(=O)–NH–)Strong H-bond donor (two NH) & acceptor (C=O), Resonance delocalization, PlanarityForms critical, directional H-bonds with targets (e.g., backbone amides, side chains), imparts conformational preference, influences solubilityPrimary pharmacophore mediating target binding

The synergistic combination of the hydrogen-bonding urea core, the hydrophobic/π-interaction capable aryl group, and the synthetically versatile propargyl group creates a multifunctional scaffold. This design facilitates exploration of structure-activity relationships (SAR). The aryl group can be readily varied (different substituents, alternative heterocycles), and the propargyl group enables efficient downstream derivatization or serves as a permanent moiety contributing to the overall pharmacophore [1] [5].

Research Gaps and Objectives for 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea

Despite the established importance of urea derivatives and the promising features of its specific substituents, 1-(3-methylphenyl)-3-(prop-2-yn-1-yl)urea itself remains significantly underexplored, presenting several key research gaps and corresponding objectives:

  • Lack of Comprehensive Target Profiling: While the inherent ligandability of the urea pharmacophore is well-documented, the specific protein interaction landscape for this exact molecule within complex biological systems (e.g., human cells, tissue lysates) is unknown.
  • Objective: Employ fragment-based chemical proteomics strategies [2] using the alkyne handle for affinity enrichment coupled with mass spectrometry to map the human proteome interactome of this urea derivative. This identifies potential on-targets and off-targets, guiding therapeutic hypothesis generation.
  • Objective: Perform biophysical screening (e.g., surface plasmon resonance - SPR, thermal shift assays - TSA) against target classes rich in urea-binding sites (kinases, phosphatases, proteases, epigenetic regulators) to quantify binding affinities and kinetics.
  • Undefined Structure-Activity Relationships (SAR): The contribution of the meta-methyl and propargyl groups to binding affinity, selectivity, and physicochemical properties relative to other substitution patterns (e.g., para-methyl, alkyl instead of propargyl) is unquantified.
  • Objective: Synthesize a focused analog library systematically varying the aryl substituent (position, electronic nature, size) and the N³ substituent (different alkyl, alkenyl, other alkynyl chains). Evaluate this library in relevant biological assays (e.g., enzyme inhibition, cell-based phenotypic screens) to define key SAR trends and optimize activity/selectivity.
  • Objective: Investigate the conformational preferences (e.g., using NMR, X-ray crystallography, or quantum mechanical calculations like DFT B3LYP/6-31G*) and correlate them with observed biological activity. Explore the impact of *N-methylation (removing an N-H) on conformation and activity [1] [4].
  • Limited Exploration of Biological Activity: Beyond potential kinase modulation often associated with diarylureas, the specific therapeutic potential of this mono-aryl, mono-alkynyl urea across diverse disease areas is unexplored.
  • Objective: Screen the compound and its optimized analogs in diverse phenotypic assays relevant to oncology (proliferation, apoptosis), neurology (neuroprotection, ion channel modulation), infectious diseases (antimicrobial, antiviral), and metabolic disorders (enzyme inhibition relevant to diabetes, obesity).
  • Objective: Leverage the propargyl handle for target deconvolution in phenotypic screens where activity is observed. Conjugate to azide-functionalized beads or tags for affinity purification and identification of binding partners from active cell lysates [2] [5].
  • Synthetic Methodology Optimization: While synthesis of such ureas typically involves isocyanates or carbamoyl chlorides, efficient and sustainable routes specifically for this compound and its analogs may require development.
  • Objective: Explore catalytic and environmentally benign methods for introducing the propargylurea moiety, potentially utilizing carbonylative coupling or reactions avoiding toxic phosgene derivatives [1] [5].

Addressing these gaps will transform 1-(3-methylphenyl)-3-(prop-2-yn-1-yl)urea from a simple chemical entity into a well-characterized research tool and a potential lead compound. The integrated approach—combining chemical proteomics, biophysical screening, systematic SAR, phenotypic screening, and synthetic chemistry—leverages the molecule's inherent design features (urea core, aryl group, propargyl handle) to unlock its full potential in medicinal chemistry and chemical biology.

Properties

CAS Number

69921-41-1

Product Name

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea

IUPAC Name

1-(3-methylphenyl)-3-prop-2-ynylurea

Molecular Formula

C11H12N2O

Molecular Weight

188.23

InChI

InChI=1S/C11H12N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H2,12,13,14)

InChI Key

UPHDZYSYJAJJMP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NCC#C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.